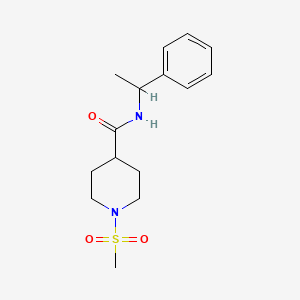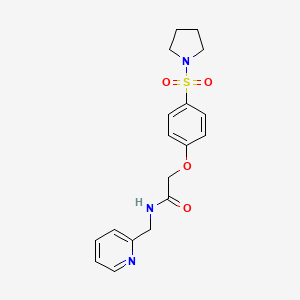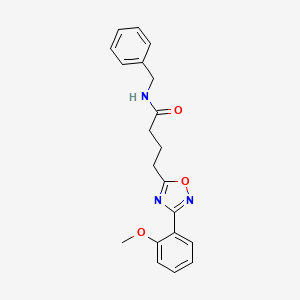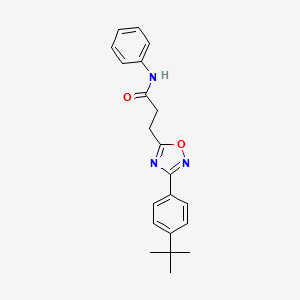
3-(3-(4-(tert-butyl)phenyl)-1,2,4-oxadiazol-5-yl)-N-phenylpropanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(3-(4-(tert-butyl)phenyl)-1,2,4-oxadiazol-5-yl)-N-phenylpropanamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in medicine and biology. This compound is known to exhibit various biochemical and physiological effects that make it a promising candidate for further investigation.
Applications De Recherche Scientifique
3-(3-(4-(tert-butyl)phenyl)-1,2,4-oxadiazol-5-yl)-N-phenylpropanamide has several potential applications in scientific research. One of the most promising applications is in the field of cancer research. This compound has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a potential candidate for the development of new cancer therapies. Additionally, this compound has been shown to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases.
Mécanisme D'action
The mechanism of action of 3-(3-(4-(tert-butyl)phenyl)-1,2,4-oxadiazol-5-yl)-N-phenylpropanamide is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. Additionally, this compound has been shown to inhibit the production of inflammatory cytokines, which may contribute to its anti-inflammatory effects.
Biochemical and Physiological Effects
3-(3-(4-(tert-butyl)phenyl)-1,2,4-oxadiazol-5-yl)-N-phenylpropanamide has several biochemical and physiological effects. In vitro studies have shown that this compound inhibits the growth and proliferation of cancer cells, induces apoptosis (programmed cell death), and inhibits the production of inflammatory cytokines. In vivo studies have shown that this compound can inhibit tumor growth and reduce inflammation in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 3-(3-(4-(tert-butyl)phenyl)-1,2,4-oxadiazol-5-yl)-N-phenylpropanamide in lab experiments is its potent anti-cancer and anti-inflammatory properties. This makes it a promising candidate for the development of new therapies for these diseases. However, one limitation of using this compound in lab experiments is its potential toxicity. Further studies are needed to determine the optimal dosage and administration route to minimize toxicity while maximizing therapeutic efficacy.
Orientations Futures
There are several future directions for research on 3-(3-(4-(tert-butyl)phenyl)-1,2,4-oxadiazol-5-yl)-N-phenylpropanamide. One direction is to investigate its potential as a cancer therapy in human clinical trials. Another direction is to explore its anti-inflammatory properties in the context of other inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease. Additionally, further studies are needed to determine the optimal dosage and administration route for this compound to maximize therapeutic efficacy while minimizing toxicity. Finally, more research is needed to fully understand the mechanism of action of this compound and its potential interactions with other drugs.
In conclusion, 3-(3-(4-(tert-butyl)phenyl)-1,2,4-oxadiazol-5-yl)-N-phenylpropanamide is a promising compound with potential applications in cancer therapy and the treatment of inflammatory diseases. Its potent anti-cancer and anti-inflammatory properties make it a promising candidate for further investigation. However, further studies are needed to determine the optimal dosage and administration route and to fully understand its mechanism of action and potential interactions with other drugs.
Méthodes De Synthèse
The synthesis of 3-(3-(4-(tert-butyl)phenyl)-1,2,4-oxadiazol-5-yl)-N-phenylpropanamide involves the reaction of tert-butyl 4-(3-aminopropyl)phenylcarbamate with phenyl isocyanate in the presence of triethylamine. This reaction yields the desired compound in good yield and purity.
Propriétés
IUPAC Name |
3-[3-(4-tert-butylphenyl)-1,2,4-oxadiazol-5-yl]-N-phenylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O2/c1-21(2,3)16-11-9-15(10-12-16)20-23-19(26-24-20)14-13-18(25)22-17-7-5-4-6-8-17/h4-12H,13-14H2,1-3H3,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQGNLOBMLRZUOM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C2=NOC(=N2)CCC(=O)NC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(1-ethyl-8-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-2-(4-methoxyphenyl)acetamide](/img/structure/B7689148.png)
![N-(1-butyl-8-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-2-chlorobenzamide](/img/structure/B7689152.png)


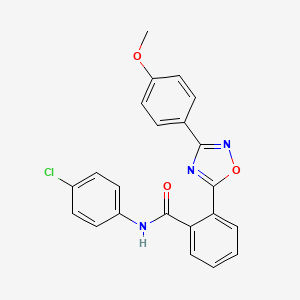
![N-ethyl-2-methyl-5-{[3-(methylsulfanyl)phenyl]sulfamoyl}benzamide](/img/structure/B7689186.png)
![N-(1-isobutyl-6-methoxy-1H-pyrazolo[3,4-b]quinolin-3-yl)pivalamide](/img/structure/B7689193.png)
